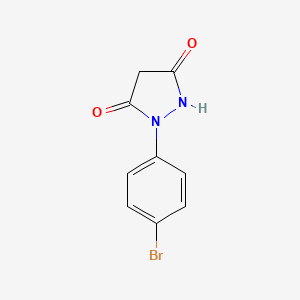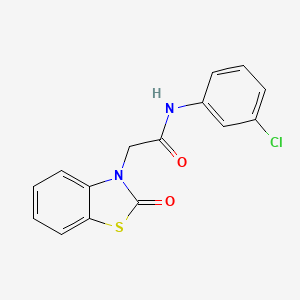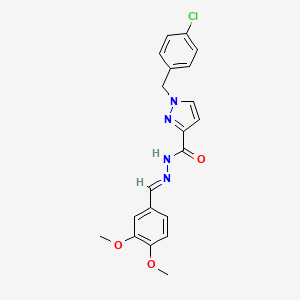
6,7-dimethoxy-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Approaches : The synthesis of tetrahydroisoquinoline derivatives, including 6,7-dimethoxy variants, often involves multistep chemical processes. Gitto et al. (2010) detailed the synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, demonstrating a structure-activity relationship in anticonvulsant effects (Gitto et al., 2010). Additionally, Blank and Opatz (2011) discussed the enantioselective synthesis of tetrahydroprotoberberines from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, illustrating the versatility of this compound in synthetic organic chemistry (Blank & Opatz, 2011).
Molecular Structure Analysis
- Crystal Structure and Stereochemistry : Mondeshka et al. (1992) investigated the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, providing insights into the molecular structure through X-ray diffractometry (Mondeshka et al., 1992). This study is critical in understanding the three-dimensional arrangement of atoms in this class of compounds.
Chemical Reactions and Properties
- Reactivity and Pharmacological Profile : Gitto et al. (2009) synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides and evaluated their anticonvulsant properties, highlighting the chemical reactivity and potential pharmacological applications of these derivatives (Gitto et al., 2009).
Physical Properties Analysis
- Solid State Characteristics : The structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, determined by X-ray crystallography, gives insight into the physical properties of such compounds in the solid state. This study by Argay et al. (1995) is crucial for understanding the physical characteristics of these molecules (Argay et al., 1995).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Alkaloid Production
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile serves as a precursor for the enantioselective synthesis of various alkaloids. Controlled deprotonation in the α-position and subsequent alkylation enable the preparation of benzylisoquinolines and tetrahydroprotoberberines, such as (+)-laudanidine and (-)-corytenchine. This method facilitates the production of dimeric alkaloids through Ullmann diaryl ether syntheses, highlighting its significance in the synthesis of complex natural products (Blank & Opatz, 2011).
Dynamic Kinetic Enzymatic Hydrolysis
The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the application of dynamic kinetic resolution. This process, catalyzed by CAL-B- or subtilisin Carlsberg, utilizes enantioselective hydrolysis, achieving high enantiopurity and good yields. Such methodologies underscore the importance of these compounds in developing chiral building blocks for pharmaceutical applications (Paál et al., 2008).
Local Anesthetic Activity and Acute Toxicity Evaluation
A one-step synthesis method for 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines reveals their potential in medical applications, particularly as local anesthetics. These compounds exhibit significant local anesthetic activity, comparable to or better than lidocaine, while also demonstrating acceptable pharmacodynamic and pharmacokinetic properties. The study provides valuable insights into the structure-toxicity relationship, essential for designing safer pharmaceutical agents (Azamatov et al., 2023).
Anticonvulsant Properties
Research into 6,7-dimethoxyisoquinoline derivatives has identified compounds with promising anticonvulsant effects. The synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, based on established structure-activity relationships, led to the discovery of molecules with significant anticonvulsant activity, offering potential for the development of new epilepsy treatments (Gitto et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-8-11-5-6-17(10-12(11)9-14(13)20-2)16(18)15-4-3-7-21-15/h3-4,7-9H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYISWPEGKHZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)